N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct aromatic moieties: a 1,3-benzodioxole (methyl-substituted) group and a 4-methoxyphenyl group. This compound belongs to a class of molecules designed for targeted biological interactions, particularly as protease inhibitors, as evidenced by structural analogs studied in antimalarial research . The ethanediamide backbone facilitates hydrogen bonding with enzymatic active sites, while the aromatic substituents modulate lipophilicity and binding specificity.

Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-5-3-12(4-6-13)19-17(21)16(20)18-9-11-2-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUZOZRUMYJOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with 4-methoxyphenylacetyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and methoxyphenyl groups.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methoxyphenyl group are known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Binding Affinity and Computational Studies
While explicit binding data for the target compound is absent in the evidence, insights from analogs suggest:
Crystallographic and Software Tools
Structural analyses of these compounds rely on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for visualization . For example, QOD’s 2D structure was resolved using cubic simulation boxes, a method applicable to the target compound for elucidating packing interactions .
Research Implications and Gaps
- The target compound’s 4-methoxyphenyl group may prioritize metabolic stability over potency, contrasting with QOD’s antimalarial focus.
- Further studies using SHELX-based crystallography and MD simulations are needed to quantify binding dynamics and optimize substituent groups .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole ring and an ethanediamide backbone, which are critical for its biological interactions. The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)ethanediamide. Its molecular formula is , with a molecular weight of 302.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)ethanediamide |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . A study conducted by Milacic et al. (2013) demonstrated that similar compounds with benzodioxole structures induced apoptosis in tumor cells by modulating proteasomal activity and oxidative stress pathways . This suggests that the compound may interact with cellular mechanisms to inhibit cancer cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial activity . Various derivatives of benzodioxole have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Further studies are required to quantify the specific antimicrobial efficacy of this compound.
Neuroprotective Effects
Preliminary findings suggest potential neuroprotective effects , possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases.
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The compound's structure allows it to bind to these targets, leading to modulation of their activities, which can result in therapeutic effects.
Case Studies
-
Apoptosis Induction in Cancer Cells
- Study Design : In vitro studies on human cancer cell lines.
- Findings : The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.
- : Suggests potential for development as an anticancer agent.
-
Antimicrobial Efficacy
- Study Design : Testing against Gram-positive and Gram-negative bacteria.
- Findings : Showed significant inhibition zones compared to control groups.
- : Supports further investigation into its use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
